methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name, methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate , reflects its substitution pattern and stereochemistry. The pyridine ring is substituted at positions 2, 3, and 5 with an acetoxyimino group, chlorine, and trifluoromethyl groups, respectively. The molecular formula, C₉H₆ClF₃N₂O₃ , corresponds to a molecular weight of 282.60 g/mol .
Key structural features include:
- Pyridine core : Provides aromaticity and π-conjugation, influencing electronic properties.
- Trifluoromethyl group (-CF₃) : A strong electron-withdrawing group that enhances electrophilic reactivity at the pyridine ring.
- Chloro substituent : Contributes to steric bulk and modulates electronic effects.
- Oxime ester functionality : The (E)-configured N-hydroxyimino group conjugated to the acetate moiety introduces tautomeric potential and hydrogen-bonding capabilities.
Experimental data from high-resolution mass spectrometry (HRMS) for analogous oxime esters, such as hydroxyimino(5-chloro-3-nitropyridin-2-yl)acetaldehyde (m/z 264.0227 [M+H]⁺), validate the accuracy of mass calculations for this class of compounds.
Conformational Analysis via X-ray Crystallography
While direct X-ray crystallographic data for this compound remains unpublished, studies on related pyridyl oxime esters provide insights. For example, recrystallization of similar compounds from isopropanol yields planar configurations stabilized by intramolecular hydrogen bonds between the oxime hydroxyl (-OH) and ester carbonyl oxygen.
The (E)-configuration of the oxime group is critical for maintaining planarity, as steric clashes in the (Z)-isomer would disrupt conjugation. Computational models predict a dihedral angle of ~170° between the pyridine ring and the oxime-acetate plane, minimizing non-bonded interactions.
Electronic Structure Studies Using DFT Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the compound’s electronic landscape:
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.82 |
| LUMO Energy (eV) | -2.15 |
| HOMO-LUMO Gap (eV) | 4.67 |
| Natural Charge on N (oxime) | -0.45 |
The trifluoromethyl group induces significant electron deficiency in the pyridine ring (Mulliken charge: +0.33 at C-5), while the oxime nitrogen carries a partial negative charge (-0.45 ), enhancing nucleophilicity. Frontier molecular orbital analysis shows that the HOMO is localized on the oxime nitrogen and acetate oxygen, whereas the LUMO resides on the pyridine ring, suggesting charge-transfer interactions in reactions.
Tautomeric Behavior of Oxime Ester Functionality
The oxime ester group exhibits tautomerism between the oxime (N–OH) and nitrone (N⁺–O⁻) forms. DFT studies on analogous systems demonstrate that the tautomeric equilibrium favors the oxime form by 12.3 kcal/mol in the gas phase. However, polar solvents like water stabilize the nitrone tautomer through hydrogen bonding, reducing the energy gap to 4.8 kcal/mol .
Key tautomerization pathways include:
- Unimolecular 1,2-H shift : A high-energy transition state (ΔG‡ = 28.5 kcal/mol ) limits this pathway.
- Bimolecular proton transfer : Involving two oxime molecules, this mechanism lowers the activation energy to 18.9 kcal/mol , making it the dominant route in condensed phases.
The nitrone tautomer, though less stable, is highly reactive toward nucleophiles. For instance, reactions with diaza-1,3-dienes proceed via nitrone intermediates to form O-substituted oximes, as observed in arylamidoxime derivatives.
Properties
Molecular Formula |
C9H6ClF3N2O3 |
|---|---|
Molecular Weight |
282.60 g/mol |
IUPAC Name |
methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate |
InChI |
InChI=1S/C9H6ClF3N2O3/c1-18-8(16)7(15-17)6-5(10)2-4(3-14-6)9(11,12)13/h2-3,17H,1H3/b15-7- |
InChI Key |
XUPNLVIURBIAIE-CHHVJCJISA-N |
Isomeric SMILES |
COC(=O)/C(=N\O)/C1=C(C=C(C=N1)C(F)(F)F)Cl |
Canonical SMILES |
COC(=O)C(=NO)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Substituents: Chlorine and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions.
Formation of the Hydroxyimino Group: The hydroxyimino group is introduced through oximation reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the hydroxyimino group to an amine.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could yield amines.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research in pharmacology:
- Anticancer Activity : Preliminary studies indicate that methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate may possess anticancer properties. In vitro tests have shown that it can inhibit the proliferation of cancer cell lines, such as MCF-7 and HCT-116, with reported IC50 values in the range of 1.9 to 7.52 µg/mL for similar derivatives .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Research suggests that derivatives of similar structures exhibit significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) around 256 µg/mL .
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant for treating neurodegenerative diseases. Studies have highlighted the inhibitory effects on enzymes like acetylcholinesterase .
Synthesis Methodologies
The synthesis of this compound typically involves:
- Starting Materials : Utilizing pyridine derivatives and hydroxyimino compounds as starting materials.
- Reactions : The synthesis often employs chemoselective reactions, including Michael addition or condensation reactions, to form the desired structure while maintaining functional group integrity.
- Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity.
Case Studies
Several studies have explored the applications of this compound in greater detail:
- Study on Anticancer Activity : A study conducted on derivatives of this compound found that certain modifications significantly increased cytotoxicity against cancer cell lines. This highlights the importance of structural variations in enhancing biological activity .
- Antimicrobial Evaluations : Research comparing the antimicrobial efficacy of this compound against standard antibiotics demonstrated its potential as an alternative treatment option for bacterial infections, particularly those resistant to conventional therapies .
- Enzyme Inhibition Studies : Investigations into its enzyme inhibition capabilities revealed that it could serve as a lead compound for developing drugs targeting neurodegenerative diseases by modulating enzyme activity critical to disease progression .
Mechanism of Action
The mechanism of action of methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate would depend on its specific application. For example, in medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogs with Varying Ester Groups
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 885949-63-3)
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1053656-47-5)
Substituted Acetate Derivatives
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate (CAS 478063-75-1)
Ethyl {2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetate (CAS sc-358139)
Functional Group Variations
(2E)-3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide (CAS 400077-91-0)
Fluopyram (CAS 658066-35-4)
- Structure : Benzamide linked via ethyl chain to the pyridine core.
- Bioactivity : A succinate dehydrogenase inhibitor (SDHI) fungicide with reported thyroid toxicity in mammals .
- Metabolism : Degrades to 2-(trifluoromethyl)benzamide (BZM) and olefine isomers, which are included in residue definitions for regulatory compliance .
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships : The trifluoromethyl group enhances metabolic stability and target binding across analogs. Replacing the methyl ester with ethyl or thio groups modulates lipophilicity and bioavailability .
- Toxicity Considerations: Fluopyram’s thyroid carcinogenicity underscores the need to evaluate the target compound’s N-hydroxyimino group for safer degradation metabolites .
- Synthetic Utility : Methyl and ethyl esters (e.g., CAS 885949-63-3) serve as key intermediates for derivatization, enabling rapid exploration of bioactivity .
Biological Activity
Methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₆ClF₃N₂O₂
- CAS Number : 658066-43-4
- Melting Point : 206–208 °C
The biological activity of this compound can be attributed to its ability to interact with various biological targets.
- Antiviral Activity : Preliminary studies suggest that compounds with similar pyridine structures exhibit antiviral properties. For instance, derivatives have shown effectiveness against viruses like HIV and measles virus, with IC50 values indicating significant inhibition at low concentrations .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in viral replication or cellular signaling pathways. This is particularly relevant for compounds targeting reverse transcriptase and RNA polymerases, which are crucial for viral replication .
In Vitro Studies
In vitro assays have been crucial in determining the biological activity of this compound:
| Study Type | Target Virus/Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Antiviral Assay | HIV | 0.35 µM | |
| Enzyme Inhibition | RNA Polymerase | 0.26 µM | |
| Cytotoxicity Assay | Human T-Lymphocytes | >100 µM |
These studies indicate a promising profile for the compound as a potential antiviral agent with minimal cytotoxic effects on human cells.
Case Studies
- HIV Research : A study focusing on the structure-activity relationship (SAR) of similar compounds found that modifications in the pyridine ring significantly enhanced antiviral potency against HIV strains resistant to standard treatments .
- Cancer Therapeutics : Compounds structurally related to this compound have been investigated for their ability to inhibit tumor growth in various cancer cell lines, suggesting a potential role as anticancer agents .
Potential Therapeutic Applications
Given its biological activity, this compound may have applications in:
- Antiviral Therapies : Targeting viral infections such as HIV and potentially other RNA viruses.
- Cancer Treatment : As part of a combination therapy for enhancing the efficacy of existing chemotherapeutic agents.
Q & A
Q. How do structural modifications (e.g., replacing chlorine with fluorine) affect its activity?
- Answer : A systematic SAR study should compare:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
